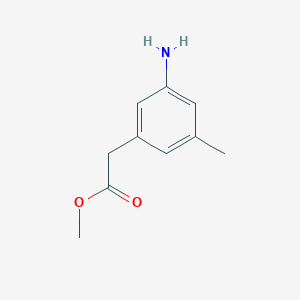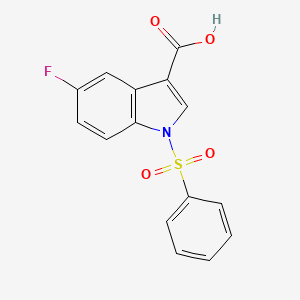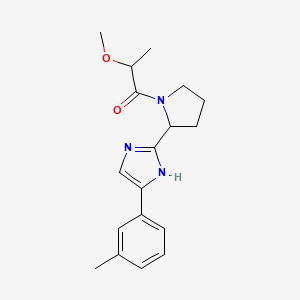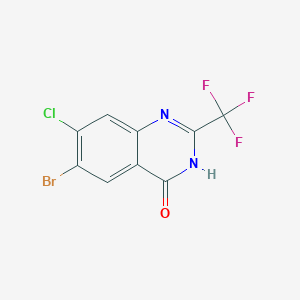
6-Bromo-7-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as core structures in the development of pharmaceuticals. This particular compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:
Starting Material: The synthesis begins with the preparation of 2-amino-5-bromo-6-chlorobenzonitrile.
Cyclization: The benzonitrile derivative undergoes cyclization with formamide under acidic conditions to form the quinazolinone core.
Industrial Production Methods
In an industrial setting, the production of 6-Bromo-7-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinazolinone core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling: Palladium catalysts and bases like cesium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinazolinone derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-7-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, such as cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as fluorescence or conductivity.
Chemical Biology: The compound is employed in chemical biology to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-Bromo-7-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one depends on its specific biological target. For example, if it is designed as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The presence of bromine, chlorine, and trifluoromethyl groups can enhance its binding affinity and specificity. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one: Lacks the chlorine atom.
7-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one: Lacks the bromine atom.
6-Bromo-7-chloroquinazolin-4(3H)-one: Lacks the trifluoromethyl group.
Uniqueness
6-Bromo-7-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one is unique due to the combination of bromine, chlorine, and trifluoromethyl groups. This combination can enhance its chemical stability, biological activity, and specificity compared to similar compounds. The trifluoromethyl group, in particular, is known to improve metabolic stability and membrane permeability, making the compound more effective in biological systems.
Properties
Molecular Formula |
C9H3BrClF3N2O |
|---|---|
Molecular Weight |
327.48 g/mol |
IUPAC Name |
6-bromo-7-chloro-2-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H3BrClF3N2O/c10-4-1-3-6(2-5(4)11)15-8(9(12,13)14)16-7(3)17/h1-2H,(H,15,16,17) |
InChI Key |
QGRYGACSFDWKOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)N=C(NC2=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




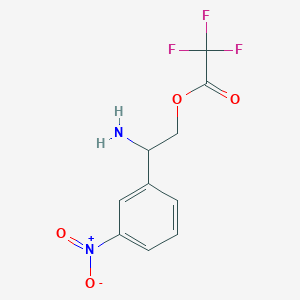
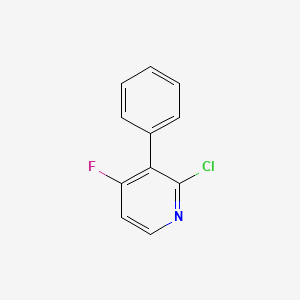
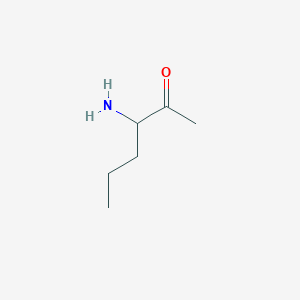

![6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile](/img/structure/B12971228.png)
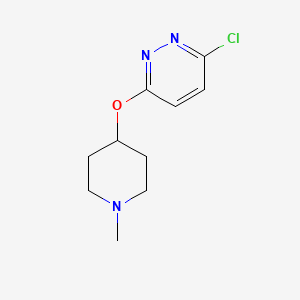
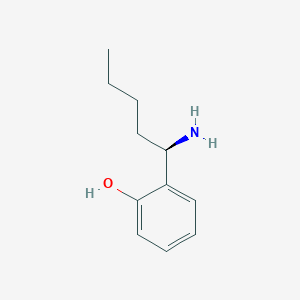

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one hydrochloride](/img/structure/B12971262.png)
